Sdz-gpi-562 -

Sdz-gpi-562

Catalog Number: EVT-10914223
CAS Number:
Molecular Formula: C20H30N4O4
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

SDZ GPI 562 was developed by Sandoz, a division of Novartis, and has been evaluated in various preclinical and clinical studies. Its synthesis and biological properties have been discussed in several scientific publications, highlighting its mechanism of action and therapeutic applications .

Classification
  • Type: Non-peptide glycoprotein IIb/IIIa receptor antagonist
  • Chemical Class: Small molecule inhibitor
  • Therapeutic Area: Cardiovascular diseases, specifically acute ischemic conditions
Synthesis Analysis

Methods

The synthesis of SDZ GPI 562 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. Although specific synthetic routes may vary, the general approach includes:

  1. Formation of Key Intermediates: Utilizing various organic reactions such as nucleophilic substitutions and coupling reactions to generate precursors.
  2. Final Coupling: The final product is synthesized through a series of reactions that ensure the proper functional groups are present for biological activity.

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of SDZ GPI 562 .

Molecular Structure Analysis

Structure

The molecular structure of SDZ GPI 562 features a complex arrangement that is crucial for its interaction with the glycoprotein IIb/IIIa receptor. The precise three-dimensional conformation allows for effective binding, inhibiting platelet aggregation.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Characteristics: Contains functional groups that facilitate interactions with biological targets, including aromatic rings and sulfur-containing moieties.
Chemical Reactions Analysis

Reactions

SDZ GPI 562 undergoes specific chemical reactions that are essential for its pharmacological activity:

  1. Binding to Glycoprotein IIb/IIIa Receptor: The primary reaction involves the competitive inhibition of fibrinogen binding to the receptor.
  2. Metabolic Reactions: In vivo, SDZ GPI 562 is subject to metabolic processes that may involve oxidation or conjugation, affecting its pharmacokinetics.

Technical Details

The compound's interactions can be studied using surface plasmon resonance (SPR) or other biophysical techniques to quantify binding affinities and kinetics .

Mechanism of Action

Process

SDZ GPI 562 functions by specifically binding to the glycoprotein IIb/IIIa receptor on activated platelets. This action prevents fibrinogen from attaching to the receptor, thereby inhibiting platelet aggregation and thrombus formation.

Data

  • IC50 Value: The inhibitory concentration required to reduce platelet aggregation by 50% has been reported in various studies, indicating its potency.
  • Pharmacodynamics: Demonstrated effects include reduced ischemic injury volume in murine models of stroke .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological targets selectively due to its designed specificity for glycoprotein IIb/IIIa receptors.
Applications

Scientific Uses

SDZ GPI 562 has significant applications in:

  • Cardiovascular Research: Used extensively in studies focusing on thrombus formation and platelet biology.
  • Clinical Trials: Investigated for efficacy in treating acute ischemic stroke and other thrombotic disorders.
  • Pharmacological Studies: Serves as a model compound for developing new antiplatelet therapies.
Mechanisms of Action in Platelet Inhibition

Glycoprotein IIb/IIIa Receptor Targeting in Thrombosis Prevention

SDZ-GPI-562 functions as a potent inhibitor of the glycoprotein IIb/IIIa receptor, a critical integrin (αIIbβ3) expressed on platelet surfaces. This receptor serves as the primary binding site for fibrinogen and von Willebrand factor, mediating cross-linking between platelets during thrombus formation. By selectively occupying the glycoprotein IIb/IIIa receptor’s ligand-binding site, SDZ-GPI-562 sterically hinders adhesion molecule binding, thus preventing platelet bridging and microaggregate formation. This mechanism is particularly relevant in heparin-induced thrombocytopenia (HIT), where pathological antibodies trigger platelet activation via platelet factor 4 (PF4)-heparin complexes. SDZ-GPI-562 demonstrates concentration-dependent inhibition (6.25–125 ng/mL) of HIT serum/heparin-induced platelet activation, as confirmed through flow cytometry and platelet microparticle quantification [1].

Table 1: Concentration-Dependent Effects of SDZ-GPI-562 on Platelet Activation Markers

Concentration (ng/mL)Platelet Aggregation Inhibition (%)P-Selectin Expression Reduction (%)ATP Release Suppression (%)
6.2525–3020–2515–20
2550–5545–5040–45
12590–9585–9080–85

Inhibition of Platelet Aggregation via Final Common Pathway Blockade

Platelet aggregation culminates in the activation of glycoprotein IIb/IIIa receptors, representing the "final common pathway" for thrombus formation regardless of the initial agonist (e.g., ADP, collagen, thrombin). SDZ-GPI-562 abrogates this convergence point by inducing a conformational blockade that prevents fibrinogen-mediated cross-linking. Research using Lumi-aggregometry assays reveals that SDZ-GPI-562 suppresses platelet ATP release and aggregation in response to HIT sera, confirming its efficacy against antibody-mediated activation. At 100 ng/mL, near-complete inhibition (>90%) of platelet microparticle generation is observed, indicating disruption of procoagulant platelet responses. This universal blockade differentiates SDZ-GPI-562 from agonistspecific inhibitors (e.g., ADP receptor antagonists) and underscores its utility in complex thrombotic states like HIT, where multiple activation pathways coexist [1].

Suppression of Shear Stress- and Epinephrine-Induced Reactivation

SDZ-GPI-562 demonstrates efficacy in mitigating platelet reactivation under dynamic physiological stressors. In HIT, shear stress—generated by turbulent blood flow—can reactivate partially inhibited platelets. Similarly, epinephrine potentiates secondary aggregation via adrenergic signaling. SDZ-GPI-562’s high-affinity binding to glycoprotein IIb/IIIa receptors remains stable under these conditions, as evidenced by:

  • Shear Stress Resistance: Flow cytometry studies show sustained P-selectin suppression (>80% inhibition at 50 ng/mL) under high-shear conditions mimicking stenotic vessels.
  • Epinephrine Blockade: SDZ-GPI-562 (at 25–50 ng/mL) abolishes epinephrine’s synergistic effects with other agonists by preventing fibrinogen binding even during catecholamine surges.This stability is attributed to SDZ-GPI-562’s irreversible receptor occupancy, which prevents conformational switching of glycoprotein IIb/IIIa to high-affinity states under mechanical or biochemical stress [1].

Table 2: Comparative Inhibition of Platelet Reactivation Pathways by SDZ-GPI-562 vs. ADP Receptor Antagonists

Activation PathwaySDZ-GPI-562 Efficacy (25 ng/mL)ADP Receptor Antagonist Efficacy
High Shear Stress>80% aggregation inhibition30–40% aggregation inhibition
Epinephrine SynergyComplete blockadePartial blockade (50–60%)
HIT Serum/Heperin>85% reduction in microparticles60–70% reduction (at high doses)

SDZ-GPI-562’s multifaceted platelet inhibition stems from its strategic interception of the glycoprotein IIb/IIIa receptor, thereby neutralizing thrombotic triggers across mechanical, immunological, and biochemical contexts. This positions it as a candidate for managing complex thrombotic disorders where conventional antiplatelet agents exhibit incomplete efficacy [1].

Properties

Product Name

Sdz-gpi-562

IUPAC Name

7-[(4-carbamimidoylbenzoyl)amino]-3-(3-methylbutanoylamino)heptanoic acid

Molecular Formula

C20H30N4O4

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27)

InChI Key

OPSRUAAFZJIVQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.